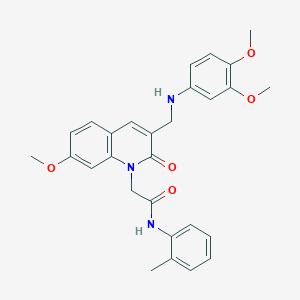![molecular formula C10H11N3O2 B2386475 4-([1,2,4]トリアゾロ[4,3-a]ピリジン-3-イル)ブタン酸 CAS No. 951933-00-9](/img/structure/B2386475.png)
4-([1,2,4]トリアゾロ[4,3-a]ピリジン-3-イル)ブタン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)butanoic acid is a heterocyclic compound that features a triazole ring fused to a pyridine ring
科学的研究の応用
4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)butanoic acid has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antiviral and antimicrobial agent.
Biology: The compound’s biological activity is studied for its effects on various cell lines and pathogens.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals due to its unique structural properties.
作用機序
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been found to exhibit antiviral and antimicrobial activities . These compounds are known to interact with various targets, including enzymes and receptors, to exert their effects .
Mode of Action
Similar compounds have been found to interact with their targets through various mechanisms, such as inhibiting enzyme activity or blocking receptor signaling . The interaction with these targets leads to changes in cellular processes, contributing to the compound’s overall effect .
Biochemical Pathways
Similar compounds have been found to affect various pathways, leading to downstream effects such as inhibition of viral replication or bacterial growth .
Pharmacokinetics
Similar compounds have been found to exhibit favorable pharmacokinetic attributes, such as enhanced oral bioavailability and prolonged duration of action .
Result of Action
Similar compounds have been found to exhibit various effects, such as antiviral activity, by reducing the number of viral plaques , and anticancer activity, by inhibiting tumor cell growth .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)butanoic acid typically involves the cyclization of 2-hydrazinopyridine with substituted aromatic aldehydes under mild conditions. One efficient method involves using N-chlorosuccinimide (NCS) as an oxidizing agent . Another approach utilizes palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by dehydration in acetic acid under microwave irradiation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalable synthesis likely involves optimizing the aforementioned laboratory methods to suit large-scale production, ensuring high yield and purity.
化学反応の分析
Types of Reactions
4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like N-chlorosuccinimide.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
Substitution: The triazole and pyridine rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: N-chlorosuccinimide (NCS) under mild conditions.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Various nucleophiles can be used depending on the desired substitution pattern.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazole or pyridine rings.
類似化合物との比較
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]Triazolo[4,3-a]pyrazine: Exhibits significant antibacterial activity.
Uniqueness
4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)butanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
特性
IUPAC Name |
4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c14-10(15)6-3-5-9-12-11-8-4-1-2-7-13(8)9/h1-2,4,7H,3,5-6H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHLKIVSJCCBXFD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Sodium 6-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2386396.png)
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-5-methylpyrazine-2-carboxamide](/img/structure/B2386397.png)

![2-(2-((4-methoxyphenyl)sulfonyl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2386400.png)
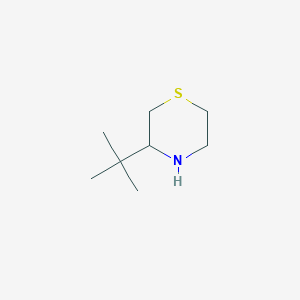
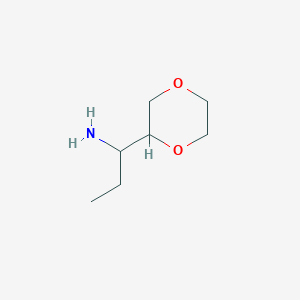
![(E)-3,4,5-trimethoxy-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2386403.png)
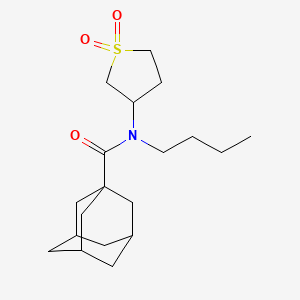
![3-[4-(3-chloro-4-methylphenyl)piperazine-1-carbonyl]-8-(prop-2-en-1-yl)-2H-chromen-2-one](/img/structure/B2386408.png)
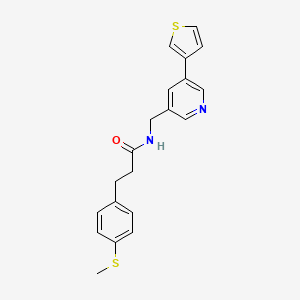
![5-((3,4-dichlorobenzyl)thio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2386411.png)
![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}thiophene-2-sulfonamide](/img/structure/B2386412.png)
